molecular formula C19H19N3O2 B12159475 6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one

6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one

Cat. No.: B12159475
M. Wt: 321.4 g/mol
InChI Key: MDDYTBRGWGCHEN-UHFFFAOYSA-N
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Description

The compound 6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a furan-2-yl substituent at position 6 and a 3-phenylpyrrolidinylmethyl group at position 2 of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including antimicrobial, herbicidal, and enzyme inhibitory effects . The furan moiety introduces aromatic and electron-rich properties, while the 3-phenylpyrrolidinylmethyl group may enhance lipophilicity and influence receptor binding.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3-one

InChI

InChI=1S/C19H19N3O2/c23-19-9-8-17(18-7-4-12-24-18)20-22(19)14-21-11-10-16(13-21)15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2

InChI Key

MDDYTBRGWGCHEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Research has demonstrated that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives of pyridazinones can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. Specifically, compounds related to 6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one have been tested for their cytotoxic effects on human cancer cell lines, showing promising results in inhibiting tumor growth .

    Cancer Cell Line GI50 Value (µM) Reference
    HL-60 (Leukemia)< 2
    BT-549 (Breast)< 2
    NCI-H522 (Lung)< 2

    Anti-inflammatory Properties

    Pyridazinones have been extensively studied for their anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes has been identified as a mechanism through which these compounds exert their anti-inflammatory actions. Specific derivatives have shown efficacy comparable to standard anti-inflammatory drugs, making them potential candidates for treating inflammatory diseases .

    Antihypertensive Effects

    Certain derivatives of pyridazinones have been synthesized and evaluated for antihypertensive activity using non-invasive methods. Compounds have demonstrated significant reductions in blood pressure in experimental models, indicating their potential as therapeutic agents for hypertension .

    Case Studies

    Several case studies highlight the effectiveness of pyridazinone derivatives:

    • Study on Anticancer Activity : A series of pyridazinone derivatives were synthesized and evaluated for their cytotoxicity against five different human cancer cell lines (HeLa, SKBR3, HCT116, A375, H1299). The results indicated that some compounds exhibited good to moderate activity against these cell lines .
    • Anti-inflammatory Evaluation : In vivo studies showed that specific pyridazinone derivatives significantly reduced edema in rat models when compared to standard treatments like aspirin. This suggests a favorable safety profile alongside effective anti-inflammatory action .
    • Antihypertensive Research : A study focused on the synthesis of new pyridazinone derivatives specifically aimed at antihypertensive properties demonstrated that certain compounds produced significant decreases in systolic blood pressure in animal models compared to controls .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Features and Substitution Patterns

    The biological and physicochemical properties of pyridazinones are highly dependent on substituent positions and functional groups. Below is a comparison of key structural analogues:

    Compound Name Position 6 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Reference
    Target Compound Furan-2-yl 3-Phenylpyrrolidinylmethyl C₁₉H₁₉N₃O₂ 329.38 -
    6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one 4-Methylphenyl Phenyl C₁₇H₁₄N₂O 262.31
    6-(4-(4-Chlorophenyl)piperazin-1-yl)-2-((4-phenyl-1,2,4-triazol-3-yl)methyl)... 4-(4-Chlorophenyl)piperazinyl 4-Phenyl-1,2,4-triazolylmethyl C₂₄H₂₂ClN₇O 476.99
    6-(2-Furyl)-4-(trifluoromethyl)pyridazin-3(2H)-one Furan-2-yl Trifluoromethyl (at position 4) C₉H₅F₃N₂O₂ 230.14
    6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one Methyl p-Tolyl (position 2); 3-Trifluoromethylphenyl (position 4) C₂₀H₁₅F₃N₂O 356.34

    Key Observations :

    • The target compound’s furan-2-yl group distinguishes it from analogues with phenyl or methyl substituents at position 6 . Furan’s electron-rich nature may enhance π-π interactions in biological targets compared to phenyl groups.
    • The 3-phenylpyrrolidinylmethyl group at position 2 introduces a bulky, lipophilic substituent, contrasting with simpler phenyl or triazolylmethyl groups in analogues . This could influence membrane permeability and metabolic stability.

    Physicochemical Properties

    • Hydrogen Bonding: The target compound has one H-bond donor (pyridazinone carbonyl) and six acceptors (furan oxygen, pyridazinone carbonyl, and pyrrolidinyl nitrogen) . This contrasts with analogues like 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one, which lacks the pyrrolidinyl H-bond acceptor .
    • Lipophilicity : The 3-phenylpyrrolidinylmethyl group increases logP compared to compounds with smaller substituents (e.g., methyl or trifluoromethyl groups) .

    Biological Activity

    The compound 6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one (CAS Number: 1401565-76-1) is a pyridazinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its pharmacological implications.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H19N3O2C_{19}H_{19}N_{3}O_{2} with a molecular weight of 321.4 g/mol. The structure features a pyridazinone core substituted with a furan ring and a phenylpyrrolidine moiety, which may influence its biological activity.

    PropertyValue
    Molecular FormulaC₁₉H₁₉N₃O₂
    Molecular Weight321.4 g/mol
    CAS Number1401565-76-1

    Synthesis and Characterization

    The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Detailed spectroscopic methods such as NMR and mass spectrometry are employed for characterization, confirming the structural integrity of the synthesized product .

    Antimicrobial Activity

    Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to 6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one possess notable activity against various Gram-positive and Gram-negative bacteria. For instance, the introduction of certain substituents can enhance binding affinity to bacterial receptors, thereby increasing antibacterial efficacy .

    Anticancer Activity

    Pyridazinones are recognized for their anticancer potential. Several derivatives have been tested against human cancer cell lines, showing varying degrees of cytotoxicity. For example, compounds with similar structures have demonstrated effective inhibition against leukemia and breast cancer cells, highlighting their potential as chemotherapeutic agents . Notably, the compound's ability to inhibit tumor growth in vivo has been documented, suggesting a promising avenue for further research .

    Anti-inflammatory Effects

    The anti-inflammatory properties of pyridazinones are also noteworthy. Studies have reported that certain derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests that 6-(furan-2-yl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one may have applications in treating inflammatory diseases .

    Case Studies

    • Antibacterial Study : A comparative analysis was conducted on various pyridazinone derivatives, revealing that compounds with electron-donating groups exhibited enhanced antibacterial activity against Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the furan group was critical in improving the interaction with bacterial targets .
    • Cytotoxicity Assessment : A series of pyridazinone derivatives were evaluated for their cytotoxic effects on cancer cell lines such as HeLa and SKBR3. The results indicated that modifications in the substituents significantly affected the compounds' potency, with some achieving GI50 values below 5 µM .

    Q & A

    Q. How to design a stability study under varying storage conditions?

    • Methodological Answer : Use ICH guidelines for accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and identify byproducts with LC-MS. Compare with stability data from fluorinated pyridines .

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